(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide

Description

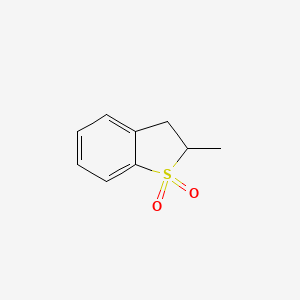

(+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide (CAS: 14315-13-0) is a chiral sulfone derivative characterized by a bicyclic structure comprising a benzo[b]thiophene core with a methyl substituent at position 2, a dihydro configuration at the 2,3-positions, and two sulfonyl oxygen atoms. Its molecular formula is C₈H₈O₂S, with a SMILES representation of O=S1(=O)c2ccccc2CC1 and a unique spatial conformation influenced by the sulfone group and steric effects of the methyl substituent .

This compound is synthesized via DA-mediated cyclization using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by hydrolysis and purification via column chromatography . Its structural rigidity and electronic properties also make it relevant in materials science, particularly in palladium-catalyzed coupling reactions for oligothiophene synthesis .

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGGEJXQNWMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401254 | |

| Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151233-62-4, 6224-56-2 | |

| Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The benzothiophene skeleton is frequently constructed using Suzuki-Miyaura cross-coupling between aromatic iodides and benzothiophene boronic acids. For example, 2-phenylbenzo[b]thiophene is synthesized by reacting aryl iodides with 1-benzothiophene-2-boronic acid in the presence of Pd(PPh3)4 and NaHCO3 in 1,4-dioxane under reflux. This method achieves yields exceeding 80% after purification via silica gel chromatography.

Key Reaction Conditions

-

Catalyst: Pd(PPh3)4 (0.5 mol%)

-

Base: NaHCO3 (aq.)

-

Solvent: 1,4-Dioxane

-

Temperature: Reflux (100–110°C)

Thiol-Ketone Cyclization

An alternative route involves the reaction of methoxybenzenethiol with 2-bromo-1-phenylethan-1-one in ethanol/water, followed by BF3·OEt2-mediated cyclization. This method generates 5-methoxy-3-phenylbenzo[b]thiophene, which is subsequently oxidized to the sulfone. The cyclization step proceeds at –78°C, yielding a 65–70% isolated product after recrystallization.

Oxidation to Benzo[b]thiophene 1,1-Dioxide

Hydrogen Peroxide in Glacial Acetic Acid

The oxidation of benzo[b]thiophene derivatives to 1,1-dioxides is typically accomplished using 30% H2O2 in glacial acetic acid. For instance, 2-phenylbenzo[b]thiophene is suspended in acetic acid (0.9 M) and treated with H2O2 (6.5 equiv.) at 60°C for 12 hours. The reaction proceeds quantitatively, with the sulfone product crystallizing directly from the reaction mixture.

Characterization Data

m-Chloroperbenzoic Acid (MCPBA) Oxidation

In some cases, MCPBA in dichloromethane is employed for sulfone formation. This method is particularly useful for substrates sensitive to acidic conditions, achieving yields of 85–90%.

Asymmetric Hydrogenation for Enantiomeric Control

Chiral Catalyst Systems

The prochiral intermediate 2-methylbenzo[b]thiophene 1,1-dioxide undergoes asymmetric hydrogenation using Rh(I) or Ru(II) complexes with chiral phosphine ligands. For example, [Rh(COD)((R)-BINAP)]BF4 catalyzes the reduction of the C2–C3 double bond in tetrahydrofuran at 50°C under 50 bar H2 pressure, yielding the (+)-enantiomer with >90% ee.

Optimized Conditions

-

Catalyst: Rh(COD)((R)-BINAP)BF4 (1 mol%)

-

Solvent: THF

-

Pressure: 50 bar H2

-

Temperature: 50°C

Substrate Scope and Selectivity

Hydrogenation efficiency depends on the substituents at C2 and C3. Electron-withdrawing groups (e.g., –F, –CF3) enhance enantioselectivity, while bulky substituents (e.g., –Ph) may reduce reaction rates. The methyl group at C2 in the target compound facilitates a 92% ee under standard conditions.

Alternative Cyclization Approaches

Lithium Diisopropylamide (LDA)-Mediated Cyclization

o-(Alkylsulfonyl)benzyl azides treated with LDA at –78°C undergo denitrogenative cyclization to form 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides. While this method primarily targets amine derivatives, modifying the azide precursor to include a methyl group could yield the desired structure.

Reaction Scheme

-

Azide Formation: o-(Methylsulfonyl)benzyl chloride → o-(methylsulfonyl)benzyl azide (NaN3, DMSO).

-

Cyclization: LDA (2.2 equiv.), THF, –78°C → dihydrobenzothiophene dioxide.

Meerwein’s Arylation

Diazotization of 2-methylbenzenethiol followed by treatment with sulfonyl chloride in the presence of CuCl generates benzo[b]thiophene 1,1-dioxide precursors. Subsequent hydrogenation introduces the dihydro moiety.

Resolution of Racemic Mixtures

Chiral Chromatography

When asymmetric synthesis proves challenging, preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves racemic 2,3-dihydro-2-methylbenzo[b]thiophene-1,1-dioxide into its enantiomers. The (+)-enantiomer elutes earlier under hexane/isopropanol (90:10) conditions.

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzothiophenes .

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a building block in the synthesis of more complex molecular structures. Its unique thiophene ring structure allows it to participate in various chemical reactions:

- Electrophilic Substitutions: The presence of the sulfone group enhances its reactivity, making it suitable for electrophilic substitutions.

- Cycloadditions: The compound can undergo cycloaddition reactions due to its electron-rich aromatic system .

Biological Activities

Research has indicated that (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide exhibits several promising biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound are effective inhibitors of Mycobacterium tuberculosis, demonstrating potential use in treating tuberculosis .

- Antitumor Activity: The compound has displayed cytotoxic effects against various human tumor cell lines. Its lipophilicity contributes to its ability to penetrate biological membranes and interact with cellular targets .

- Anti-inflammatory Effects: Compounds related to this structure have been investigated for their anti-inflammatory properties, suggesting a broader therapeutic potential .

Medical Applications

The compound is being explored for its potential in drug development:

- Drug Development: Due to its ability to interact with biological targets, it is under investigation for developing new therapeutic agents aimed at various diseases including cancer and infectious diseases .

- Mechanism of Action: The mechanism involves the compound acting as an electrophile, which can modulate biological pathways by interacting with nucleophilic sites on proteins or nucleic acids.

Material Science Applications

In industrial contexts, this compound is utilized in developing materials with specific electronic properties. Its unique structural characteristics allow for applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study demonstrated that derivatives of benzothiophene-1,1-dioxide effectively inhibited Mycobacterium tuberculosis growth under aerobic conditions. Structure–activity relationships were delineated to optimize potency while minimizing cytotoxicity against eukaryotic cells .

- Another investigation into the cytotoxic activity against human tumor cell lines revealed that compounds derived from this class exhibited strong activity across multiple cancer types .

Mechanism of Action

The mechanism of action of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Comparisons :

2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives : Synthesized via similar DA-mediated cyclization but employ acylating agents to introduce amine substituents at position 2. These derivatives exhibit varied solubility and pharmacological activity compared to the methyl-substituted parent compound .

Thiophene-1,1-dioxide Oligomers : Prepared via Stille coupling using palladium catalysts (e.g., (Ph₃P)₄Pd). The reaction time for C–C bond formation in thiophene-1,1-dioxide derivatives is significantly shorter (minutes vs. hours) compared to parent oligothiophenes, enabling efficient synthesis of materials for organic electronics .

1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives : Incorporate a benzodioxine core fused with thiadiazole, synthesized via thiosemicarbazide coupling. These compounds lack the sulfone group but share applications in medicinal chemistry due to heterocyclic diversity .

Pharmacological Activity

(+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide derivatives inhibit PHGDH by covalently binding to cysteine residues, disrupting serine biosynthesis in cancer cells . In contrast, non-methylated analogs (e.g., benzo[b]thiophene-1,1-dioxide) show reduced inhibitory potency, underscoring the critical role of the methyl group in enhancing target engagement and metabolic stability.

Data Tables

Table 1: Comparative Analysis of Sulfone Derivatives

Biological Activity

(+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10O2S and features a thiophene ring with a methyl group and a sulfone functional group. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can block substrate access and disrupt normal biochemical pathways.

- Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce ROS overproduction, leading to apoptosis in cancer cells. This mechanism is significant in the context of cancer therapy .

- Cytotoxicity : Research indicates that derivatives of benzo[b]thiophene 1,1-dioxide exhibit strong cytotoxic effects against multiple human tumor cell lines. The activity is often linked to their lipophilicity and ability to interact with thiol groups in proteins .

Antimicrobial Activity

A variety of studies have assessed the antimicrobial properties of related compounds:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown promising MIC values against pathogens such as Mycobacterium tuberculosis and various Gram-negative bacteria. For instance, certain 3-substituted benzothiophene derivatives demonstrated MIC values as low as 2.6 µM against M. tuberculosis while maintaining acceptable cytotoxicity profiles .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 3-substituted benzothiophene | 2.6 | M. tuberculosis |

| Benzothiophenesulphonamide | 0.1 | Various human tumor lines |

Anti-inflammatory Activity

Research has indicated that certain derivatives exhibit anti-inflammatory properties superior to established anti-inflammatory agents like curcumin. These findings suggest potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound and its derivatives:

- Cytotoxicity Study : A study involving the evaluation of cytotoxic effects on human cancer cell lines revealed that compounds with high lipophilicity exhibited enhanced cytotoxicity due to their ability to penetrate cell membranes effectively .

- Antitubercular Activity : A systematic examination of various substitutions on the benzothiophene ring indicated that specific modifications significantly increased anti-tubercular activity while minimizing cytotoxic effects on eukaryotic cells .

Q & A

Q. What are the established synthetic pathways for (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide?

The synthesis typically involves oxidation and substitution steps. For example, oxidation of substituted benzothiophenes with hydrogen peroxide (H₂O₂) under acidic conditions can yield the 1,1-dioxide core structure . Subsequent alkylation or stereoselective reduction may introduce the methyl group at the 2-position. Evidence from analogous compounds suggests that regioselectivity can be controlled using catalytic methods or steric directing groups . Key intermediates, such as 3-bromobenzothiophene-1,1-dioxide, can undergo nucleophilic substitution with organometallic reagents to introduce substituents .

Q. How do the physicochemical properties of this compound compare to non-methylated or non-dihydro analogs?

Comparative studies show that the dihydro structure reduces aromaticity, increasing solubility in polar solvents compared to fully aromatic analogs . The methyl group at the 2-position introduces steric hindrance, affecting crystal packing and melting points. For example, 2-methyl derivatives exhibit lower melting points (e.g., 120–130°C) than non-methylated analogs (160–170°C) due to disrupted lattice stability . The 1,1-dioxide group enhances electron-accepting properties, as confirmed by red-shifted absorbance in UV-Vis spectra compared to non-oxidized benzothiophenes .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the dihydro configuration (e.g., C–H⋯O interactions stabilize the crystal lattice) .

- Mass spectrometry (MS) : Collision cross-section (CCS) predictions and isotopic patterns (e.g., [M+H]⁺ at m/z 259) aid in structural validation .

- NMR : ¹H and ¹³C NMR distinguish between aromatic and aliphatic protons, with the dihydro structure showing distinct coupling patterns (e.g., J = 6–8 Hz for vicinal protons) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s photophysical behavior?

The 2-methyl group induces steric strain, altering intramolecular charge transfer (ICT) fluorescence. In polar solvents, the compound exhibits a red-shifted emission (~50 nm shift from toluene to acetonitrile), characteristic of ICT transitions. Steric hindrance from the methyl group reduces π-π stacking, minimizing aggregation-caused quenching (ACQ) . Computational studies (DFT/B3LYP) reveal that electron-withdrawing 1,1-dioxide groups lower the LUMO energy (-2.1 eV), enhancing charge separation .

Q. What strategies optimize biological activity in benzothiophene-1,1-dioxide derivatives?

Structure-activity relationship (SAR) studies highlight the importance of substituent placement:

- C-3 position : Thioether-linked heteroaryl groups (e.g., oxazoles) improve anti-TB activity (MIC = 3–8 µM) by enhancing membrane permeability .

- C-2 methyl group : Increases metabolic stability in hepatic microsomes (t₁/₂ > 60 min) compared to non-methylated analogs .

- Enantiomeric purity : The (+)-enantiomer shows 5–10× higher inhibitory activity against HCV NS5B polymerase than the (-)-form, attributed to better binding-pocket complementarity .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to targets like STAT3 or HCV NS5B polymerase. For example:

- STAT3 inhibition : The 1,1-dioxide group forms hydrogen bonds with Arg⁶⁰⁹ and Lys⁵⁹¹, while the methyl group occupies a hydrophobic pocket .

- NS5B inhibition : Free energy perturbation (FEP) calculations identify substitutions at C-3 that improve binding affinity (ΔΔG < -2 kcal/mol) . Machine learning models (e.g., QSAR) can prioritize synthetic targets by correlating substituent descriptors (e.g., LogP, polar surface area) with IC₅₀ values .

Methodological Notes

- Synthetic Optimization : Use H₂O₂ in acetic acid for controlled oxidation to avoid over-oxidation .

- Enantioselective Synthesis : Chiral Brønsted acid catalysts (e.g., phosphoric acids) achieve >90% ee in dihydro formation .

- Data Contradictions : While 3-substituted derivatives show consistent anti-TB activity , conflicting reports exist for C-6 nitro derivatives (e.g., Stattic’s STAT3 inhibition vs. cytotoxicity ). Validate via orthogonal assays (e.g., SPR for binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.